3,4-Dicyanobenzoic acid
Description
3,4-Dicyanobenzoic acid (C$9$H$4$N$2$O$2$) is a benzoic acid derivative featuring two cyano (-CN) groups at the 3 and 4 positions of the aromatic ring. This article compares this compound with similar compounds, leveraging data from the provided sources to highlight substituent effects on physicochemical behavior, analytical methods, and applications.
Properties
IUPAC Name |
3,4-dicyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-7-2-1-6(9(12)13)3-8(7)5-11/h1-3H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZQLDZZFNMLNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Dicyanobenzoic acid can be synthesized through several methods. One common approach involves the nitration of benzoic acid to form 3,4-dinitrobenzoic acid, followed by reduction to 3,4-diaminobenzoic acid. The final step involves the Sandmeyer reaction, where the amino groups are replaced by cyano groups using copper(I) cyanide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dicyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The cyano groups can be reduced to amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products:
Oxidation: 3,4-Dicarboxybenzoic acid.
Reduction: 3,4-Diaminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
3,4-Dicyanobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-dicyanobenzoic acid exerts its effects depends on the specific application. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The cyano groups can interact with amino acid residues, affecting the enzyme’s activity. In materials science, its properties are influenced by the presence of cyano groups, which can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents at the 3 and 4 positions significantly influence solubility, melting points, and chemical reactivity. Below is a comparative analysis of key 3,4-disubstituted benzoic acids:
Key Observations :
- Electron-Withdrawing Groups: Chloro and bromo substituents increase acidity and reduce water solubility compared to hydroxyl or amino groups .
- Polarity : Dihydroxy derivatives (e.g., 3,4-dihydroxybenzoic acid) exhibit higher water solubility due to hydrogen bonding .
- Thermal Stability : Halogenated derivatives (Cl, Br, I) generally have higher melting points, reflecting stronger intermolecular forces .
Analytical and Chromatographic Behavior
Chromatographic retention times and separation efficiency vary with substituent polarity and column conditions:
- HPLC Methods :
- 3,4-Dimethylhippuric acid (3,4-DMHA) : Retained at 20.14 min under 20% acetonitrile with 4 mM SOS ion-pairing agent .

- Caffeic acid (3,4-dihydroxybenzeneacrylic acid) : Shows distinct peaks in reverse-phase C18 columns, aiding in quantification for food and pharmacological research .
- Ion-Pairing Effects : Sodium octyl sulfate (SOS) enhances retention of polar acids like 3,4-DMHA by forming ion pairs .
- 3,4-Dimethylhippuric acid (3,4-DMHA) : Retained at 20.14 min under 20% acetonitrile with 4 mM SOS ion-pairing agent .
Biological Activity
3,4-Dicyanobenzoic acid (DCBA) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of DCBA, focusing on its antimicrobial, anticancer, and immunomodulatory properties based on recent research findings.
Chemical Structure and Properties
This compound is an aromatic compound with the molecular formula C9H6N2O2. Its structure features two cyano groups (-C≡N) attached to a benzoic acid moiety, which significantly influences its biological interactions.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of DCBA and its derivatives.
- Inhibition of Bacterial Growth : Research has shown that 3,4-diaminobenzoic acid derivatives exhibit significant antibacterial activity against various pathogens. For example, one study reported that DCBA derivatives had comparable inhibition zones to standard drugs like Ciprofloxacin against Escherichia coli and Staphylococcus aureus .
- Fungal Activity : In vitro tests indicated that DCBA exhibited antifungal properties against strains such as Aspergillus niger and Candida albicans. The inhibition zones were comparable to those produced by Ketoconazole, suggesting potential therapeutic applications in treating fungal infections .
| Microorganism | Inhibition Zone (mm) | Standard Drug Comparison |
|---|---|---|
| Escherichia coli | 14 | Ciprofloxacin |
| Staphylococcus aureus | 12 | Ciprofloxacin |
| Aspergillus niger | 15 | Ketoconazole |
| Candida albicans | 13 | Ketoconazole |
Anticancer Activity
The anticancer properties of DCBA have also been investigated, particularly in relation to its cytotoxic effects on cancer cell lines.
- Cytotoxicity Studies : A study demonstrated that DCBA derivatives showed significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 15.1 μM to 20.7 μM, indicating a promising potential for development as anticancer agents .
- Mechanism of Action : Molecular docking studies suggested that DCBA interacts with key proteins involved in cancer cell proliferation and survival pathways, providing insights into its mechanism of action .
Immunomodulatory Effects
DCBA has been explored for its immunomodulatory effects, particularly in the context of autoimmune diseases.
- Inhibition of Immune Responses : Research indicates that certain derivatives of DCBA can downregulate macrophage activation induced by lipopolysaccharide and interferon-gamma. This suggests potential applications in managing conditions characterized by excessive immune responses .
Case Studies
- Study on Antimicrobial Activity : A comprehensive study evaluated the antimicrobial activity of various diaminobenzoic acid derivatives, including DCBA. Results indicated potent activity against both bacterial and fungal strains, establishing a foundation for further pharmacological exploration .
- Cytotoxic Effects : Another study focused on the synthesis of iron nanoparticles coated with DCBA derivatives. These nanoparticles exhibited significant cytotoxic effects against liver tumor cells (HepG2), highlighting the potential use of DCBA in targeted cancer therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

